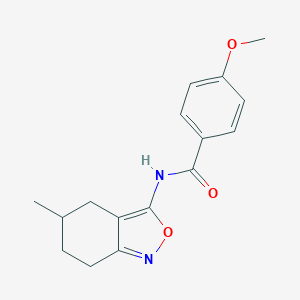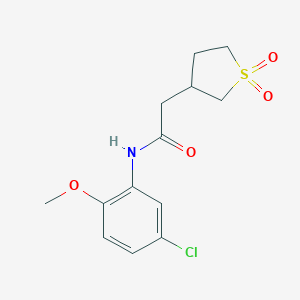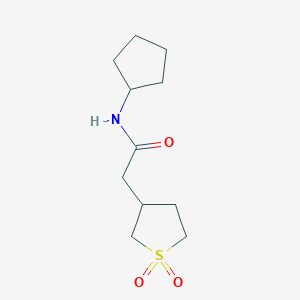![molecular formula C19H19F3N2O6S2 B241012 5-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methoxy-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B241012.png)
5-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methoxy-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methoxy-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential for use in various research applications.
Mécanisme D'action
The mechanism of action for 5-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methoxy-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide involves its binding to the active site of CA IX, thus inhibiting its activity. This inhibition leads to a decrease in the production of bicarbonate ions, which are necessary for tumor growth and metastasis.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 5-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methoxy-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide are primarily related to its inhibition of CA IX. This inhibition can lead to a decrease in tumor growth and metastasis, as well as a decrease in the production of bicarbonate ions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methoxy-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide in lab experiments is its selectivity for CA IX. This selectivity allows for more targeted inhibition of tumor growth and metastasis. However, one of the limitations of this compound is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the use of 5-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methoxy-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide in scientific research. One potential direction is the development of more selective and less toxic inhibitors of CA IX. Another direction is the exploration of the use of this compound in combination with other cancer therapies to increase their effectiveness. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential for use in other research applications.
Méthodes De Synthèse
The synthesis method for 5-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methoxy-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide involves the reaction of 2-methoxy-5-nitrobenzenesulfonamide with 3-(trifluoromethyl)aniline in the presence of a reducing agent such as sodium dithionite. The resulting product is then treated with an isothiazolidinone derivative to yield the final compound.
Applications De Recherche Scientifique
5-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methoxy-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide has been extensively studied for its potential use in various scientific research applications. One of the most promising applications is its use as a selective inhibitor of the enzyme carbonic anhydrase IX (CA IX), which is overexpressed in many types of cancer cells. This inhibition can lead to a decrease in tumor growth and metastasis.
Propriétés
Nom du produit |
5-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methoxy-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide |
|---|---|
Formule moléculaire |
C19H19F3N2O6S2 |
Poids moléculaire |
492.5 g/mol |
Nom IUPAC |
5-(4,4-dimethyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)-2-methoxy-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C19H19F3N2O6S2/c1-18(2)11-31(26,27)24(17(18)25)14-7-8-15(30-3)16(10-14)32(28,29)23-13-6-4-5-12(9-13)19(20,21)22/h4-10,23H,11H2,1-3H3 |
Clé InChI |
GJCDDOKWYWMUGZ-UHFFFAOYSA-N |
SMILES |
CC1(CS(=O)(=O)N(C1=O)C2=CC(=C(C=C2)OC)S(=O)(=O)NC3=CC=CC(=C3)C(F)(F)F)C |
SMILES canonique |
CC1(CS(=O)(=O)N(C1=O)C2=CC(=C(C=C2)OC)S(=O)(=O)NC3=CC=CC(=C3)C(F)(F)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



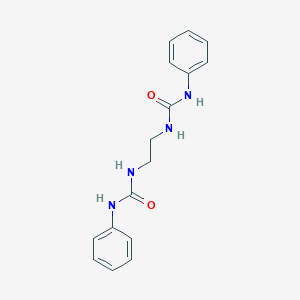

![N-{2-hydroxy-3-[(methylsulfonyl)(phenyl)amino]propyl}-N-(2-methoxyphenyl)benzenesulfonamide](/img/structure/B240939.png)
![N-[3'-acetyl-5-bromo-1-(4-methylbenzyl)-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl]acetamide](/img/structure/B240945.png)
![(4',7'-dimethyl-2'-oxospiro[1,3-dioxane-2,3'-indol]-1'(2'H)-yl)acetonitrile](/img/structure/B240947.png)

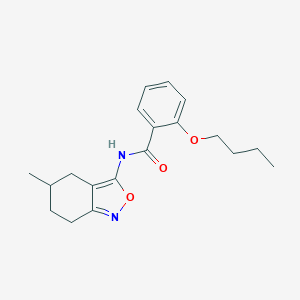

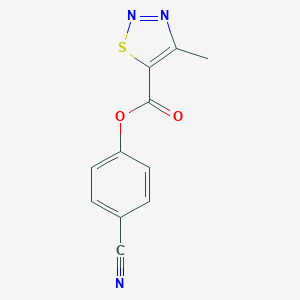
![2-[1-(4-Fluorobenzoyl)piperidin-4-yl]-1,3-benzoxazole](/img/structure/B240957.png)
